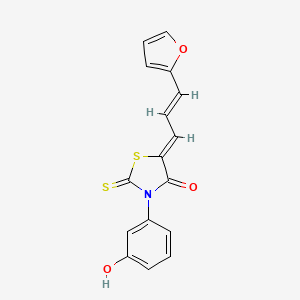![molecular formula C20H16N2O2 B12118609 Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine](/img/structure/B12118609.png)
Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine is a compound that belongs to the class of benzoxazoles, which are heterocyclic aromatic organic compounds. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine typically involves the reaction of 2-aminophenol with aldehydes or ketones under various conditions. One common method is the cyclization of 2-aminophenol with aldehydes in the presence of catalysts such as samarium triflate or copper(I) iodide . The reaction can be carried out under mild conditions in an aqueous medium or using microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors and advanced catalytic systems to optimize the reaction conditions and improve the efficiency of the synthesis. The use of nanocatalysts and ionic liquid catalysts has also been explored to achieve higher yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine can be compared with other similar compounds, such as:
Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.
Benzothiazole derivatives: Exhibiting antifungal and anticancer properties.
Benzisoxazole derivatives: Used in the development of antipsychotic drugs.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other benzoxazole derivatives .
Propriétés
Formule moléculaire |
C20H16N2O2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-[3-(4-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C20H16N2O2/c1-14-9-11-16(12-10-14)23-17-6-4-5-15(13-17)21-20-22-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,21,22) |
Clé InChI |
KJTRLDHOQVTYJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)NC3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


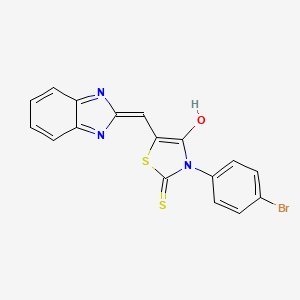
![4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12118559.png)

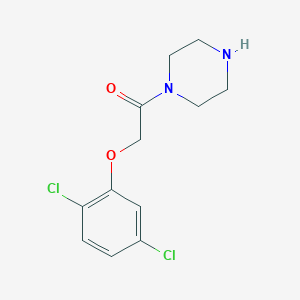

![6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin](/img/structure/B12118568.png)
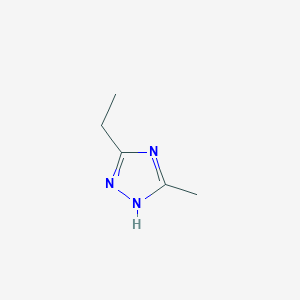


![Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-](/img/structure/B12118587.png)
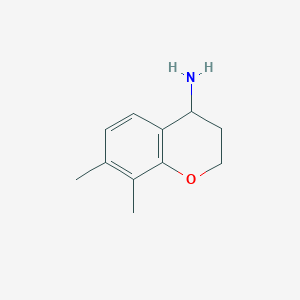
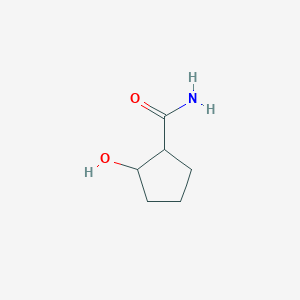
![Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B12118597.png)
